6,7-dimethyl-N-[2-(morpholin-4-yl)-2-(thiophen-2-yl)ethyl]-4-oxo-4H-chromene-2-carboxamide
Description
6,7-dimethyl-N-[2-(morpholin-4-yl)-2-(thiophen-2-yl)ethyl]-4-oxo-4H-chromene-2-carboxamide is a complex organic compound that belongs to the class of chromene derivatives Chromenes are known for their diverse biological activities and are often used in medicinal chemistry for drug development
Properties
Molecular Formula |
C22H24N2O4S |
|---|---|
Molecular Weight |
412.5 g/mol |
IUPAC Name |
6,7-dimethyl-N-(2-morpholin-4-yl-2-thiophen-2-ylethyl)-4-oxochromene-2-carboxamide |
InChI |
InChI=1S/C22H24N2O4S/c1-14-10-16-18(25)12-20(28-19(16)11-15(14)2)22(26)23-13-17(21-4-3-9-29-21)24-5-7-27-8-6-24/h3-4,9-12,17H,5-8,13H2,1-2H3,(H,23,26) |
InChI Key |
RPWPXULPCDFKSP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1C)OC(=CC2=O)C(=O)NCC(C3=CC=CS3)N4CCOCC4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-dimethyl-N-[2-(morpholin-4-yl)-2-(thiophen-2-yl)ethyl]-4-oxo-4H-chromene-2-carboxamide typically involves multiple steps:
Formation of the Chromene Core: The chromene core can be synthesized through a cyclization reaction involving a suitable precursor, such as a salicylaldehyde derivative, under acidic or basic conditions.
Introduction of the Dimethyl Groups: The dimethyl groups at positions 6 and 7 can be introduced through alkylation reactions using methylating agents like methyl iodide.
Attachment of the Morpholine and Thiophene Groups: The morpholine and thiophene groups can be attached through nucleophilic substitution reactions. The morpholine group can be introduced by reacting the intermediate with morpholine, while the thiophene group can be introduced using a thiophene derivative.
Formation of the Carboxamide Group: The carboxamide group can be formed by reacting the intermediate with a suitable amine under appropriate conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the morpholine and thiophene groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.
Biology
In biology, the compound may be studied for its potential biological activities, such as antimicrobial, anti-inflammatory, or anticancer properties. Its interactions with biological targets can provide insights into its mechanism of action and potential therapeutic applications.
Medicine
In medicine, the compound can be explored for its potential as a drug candidate. Its ability to interact with specific molecular targets makes it a promising candidate for drug development, particularly in the treatment of diseases such as cancer or infectious diseases.
Industry
In the industrial sector, the compound can be used in the development of new materials or as a precursor for the synthesis of other valuable compounds. Its unique properties make it suitable for various applications, including the development of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 6,7-dimethyl-N-[2-(morpholin-4-yl)-2-(thiophen-2-yl)ethyl]-4-oxo-4H-chromene-2-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in key biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes, leading to the suppression of disease-related pathways.
Comparison with Similar Compounds
Similar Compounds
6,7-dimethyl-4-oxo-4H-chromene-2-carboxamide: Lacks the morpholine and thiophene groups, making it less versatile in terms of biological activity.
N-[2-(morpholin-4-yl)-2-(thiophen-2-yl)ethyl]-4-oxo-4H-chromene-2-carboxamide: Lacks the dimethyl groups, which may affect its chemical reactivity and biological properties.
6,7-dimethyl-4-oxo-4H-chromene-2-carboxylic acid: Lacks the amide group, which may influence its solubility and interaction with biological targets.
Uniqueness
The presence of both the morpholine and thiophene groups, along with the dimethyl groups, makes 6,7-dimethyl-N-[2-(morpholin-4-yl)-2-(thiophen-2-yl)ethyl]-4-oxo-4H-chromene-2-carboxamide unique. These functional groups contribute to its diverse chemical reactivity and potential biological activities, setting it apart from similar compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
